molecular formula C19H19N3O6S B2642021 2-(2-Methoxy-phenoxy)-N-[4-(5-methyl-isoxazol-3-ylsulfamoyl)-phenyl]-acetamide CAS No. 433318-40-2

2-(2-Methoxy-phenoxy)-N-[4-(5-methyl-isoxazol-3-ylsulfamoyl)-phenyl]-acetamide

Cat. No.: B2642021
CAS No.: 433318-40-2
M. Wt: 417.44
InChI Key: UHCSTXGMCBBPPP-UHFFFAOYSA-N
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Description

2-(2-Methoxy-phenoxy)-N-[4-(5-methyl-isoxazol-3-ylsulfamoyl)-phenyl]-acetamide is a useful research compound. Its molecular formula is C19H19N3O6S and its molecular weight is 417.44. The purity is usually 95%.
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Scientific Research Applications

Metabolic Pathway Analysis

Research into the metabolism of chloroacetamide herbicides, including 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl) acetamide (a structurally related compound), sheds light on the metabolic activation pathways involving complex reactions leading to DNA-reactive products. The study underscores the metabolism of related acetamides in rat and human liver microsomes, highlighting the role of cytochrome P450 isoforms in this process (Coleman et al., 2000).

NMR Analysis of Derivatives

A novel compound, featuring a structure with similarities to 2-(2-Methoxy-phenoxy)-N-[4-(5-methyl-isoxazol-3-ylsulfamoyl)-phenyl]-acetamide, was investigated using NMR techniques. The study detailed the synthesis process and structural determination of this novel compound, offering insights into the stereochemistry and isomeric distribution (Li Ying-jun, 2012).

Role in Receptor Agonism

A compound with a similar structure exhibited significant agonistic activity against human β3-adrenergic receptors, showing potential for treating obesity and type 2 diabetes. This study highlights the importance of structural features in receptor-ligand interactions and their therapeutic implications (Maruyama et al., 2012).

Anticonvulsant Activities

Derivatives of acetamides, including those structurally related to this compound, were explored for their anticonvulsant activities. Studies suggest the importance of specific substituents in enhancing the efficacy against seizures, providing a pathway for the development of new therapeutic agents (Choi et al., 1996).

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6S/c1-13-11-18(21-28-13)22-29(24,25)15-9-7-14(8-10-15)20-19(23)12-27-17-6-4-3-5-16(17)26-2/h3-11H,12H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCSTXGMCBBPPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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